

ZG1077 (D3S-001): Application in NSCLC Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: ZG1077

Cat. No.: B12404954

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Application Notes and Protocols for Researchers

Introduction: **ZG1077**, also known as D3S-001, is a next-generation, covalent inhibitor of KRAS G12C, a common oncogenic driver in Non-Small Cell Lung Cancer (NSCLC). This document provides detailed application notes and protocols for the use of **ZG1077** in NSCLC patient-derived xenograft (PDX) models, summarizing key preclinical findings and methodologies. **ZG1077** has demonstrated potent anti-tumor activity in preclinical models, including those resistant to first-generation KRAS G12C inhibitors.

Mechanism of Action: **ZG1077** is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to KRAS G12C, **ZG1077** locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.^[1]

Preclinical Efficacy in NSCLC PDX Models

ZG1077 (D3S-001) has been evaluated in various NSCLC PDX models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression. The tables below summarize the quantitative data from these preclinical studies.

Table 1: Antitumor Efficacy of **ZG1077** (D3S-001) in a KRAS G12C-Mutant NSCLC PDX Model (YUO142)

Treatment Group	Dosage	Dosing Schedule	Tumor Growth Inhibition (TGI)
Vehicle	-	Once Daily (QD)	-
Sotorasib	30 mg/kg	Once Daily (QD)	85%
Adagrasib	30 mg/kg	Once Daily (QD)	79%
ZG1077 (D3S-001)	10 mg/kg	Once Daily (QD)	95%
ZG1077 (D3S-001)	30 mg/kg	Once Daily (QD)	108% (Regression)
ZG1077 (D3S-001)	100 mg/kg	Once Daily (QD)	115% (Regression)

Data adapted from preclinical studies on D3S-001.[\[2\]](#)

Experimental Protocols

Below are detailed protocols for establishing NSCLC PDX models and evaluating the in vivo efficacy of **ZG1077**.

Protocol 1: Establishment of NSCLC Patient-Derived Xenograft (PDX) Models

Objective: To establish viable and passageable NSCLC tumors from patient surgical samples in immunodeficient mice.

Materials:

- Fresh tumor tissue from NSCLC patients (obtained with informed consent).
- Immunodeficient mice (e.g., NOD-SCID, NSG).
- Matrigel or similar basement membrane matrix.
- Surgical tools (scalpels, forceps).
- Phosphate-buffered saline (PBS) with antibiotics.

- Anesthesia (e.g., isoflurane).

Procedure:

- Collect fresh tumor tissue from surgery in sterile PBS with antibiotics on ice.
- Mechanically mince the tumor tissue into small fragments (1-2 mm³).
- Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.
- Anesthetize the immunodeficient mice.
- Subcutaneously implant the tumor-Matrigel suspension into the flank of the mice.
- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged to subsequent generations of mice.

Protocol 2: In Vivo Efficacy Study of ZG1077 in NSCLC PDX Models

Objective: To evaluate the anti-tumor activity of **ZG1077** in established NSCLC PDX models.

Materials:

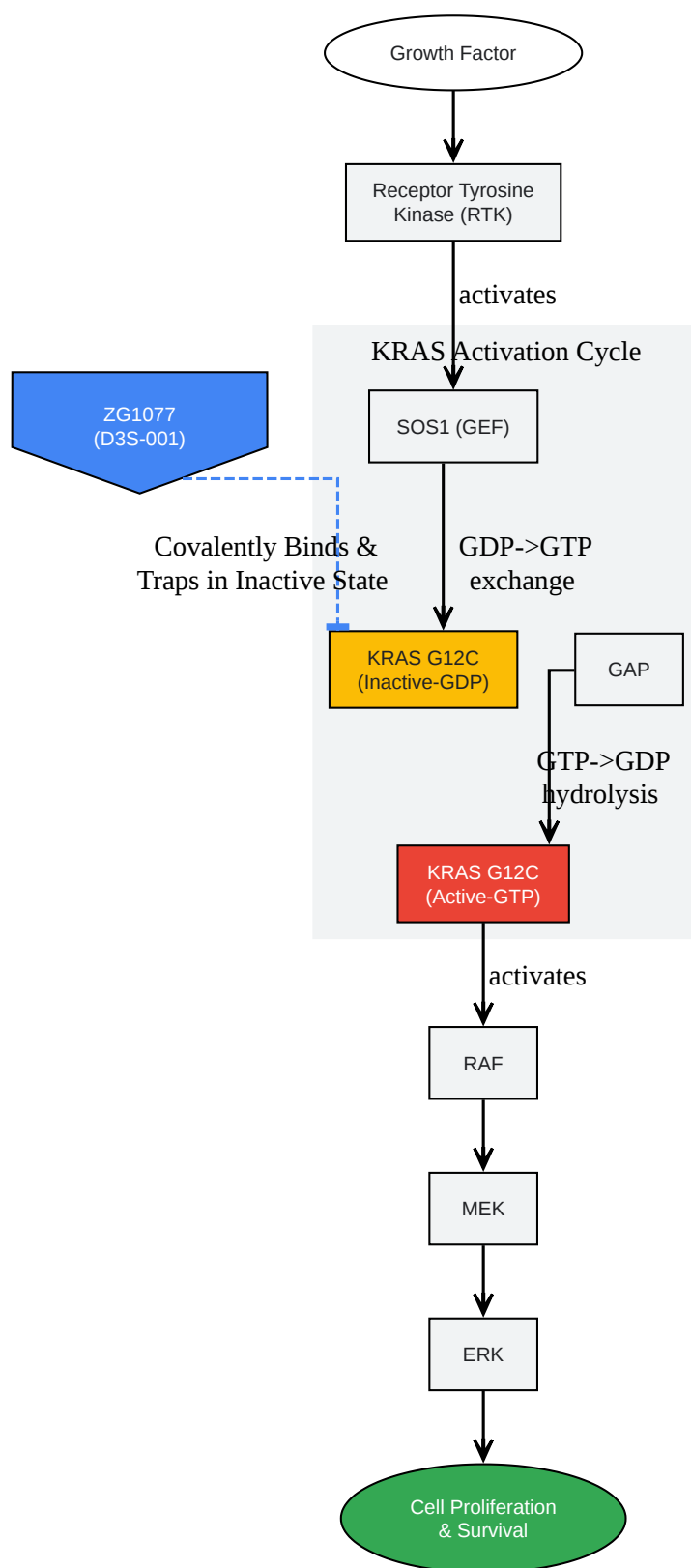
- Established NSCLC PDX-bearing mice (tumor volume of 100-200 mm³).
- **ZG1077** (D3S-001) formulated for oral administration.
- Vehicle control.
- Positive control (e.g., Sotorasib, Adagrasib).
- Oral gavage needles.
- Calipers for tumor measurement.

Procedure:

- Randomize mice with established PDX tumors into treatment and control groups (n=5-10 mice per group).
- Prepare the required concentrations of **ZG1077** and control agents in the appropriate vehicle.
- Administer **ZG1077**, vehicle, or positive control to the respective groups via oral gavage at the specified dosage and schedule (e.g., once daily).
- Measure tumor volume and body weight 2-3 times per week.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific endpoint.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
- Calculate Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at endpoint} / \text{Mean tumor volume of control group at endpoint})] \times 100$.

Visualizations

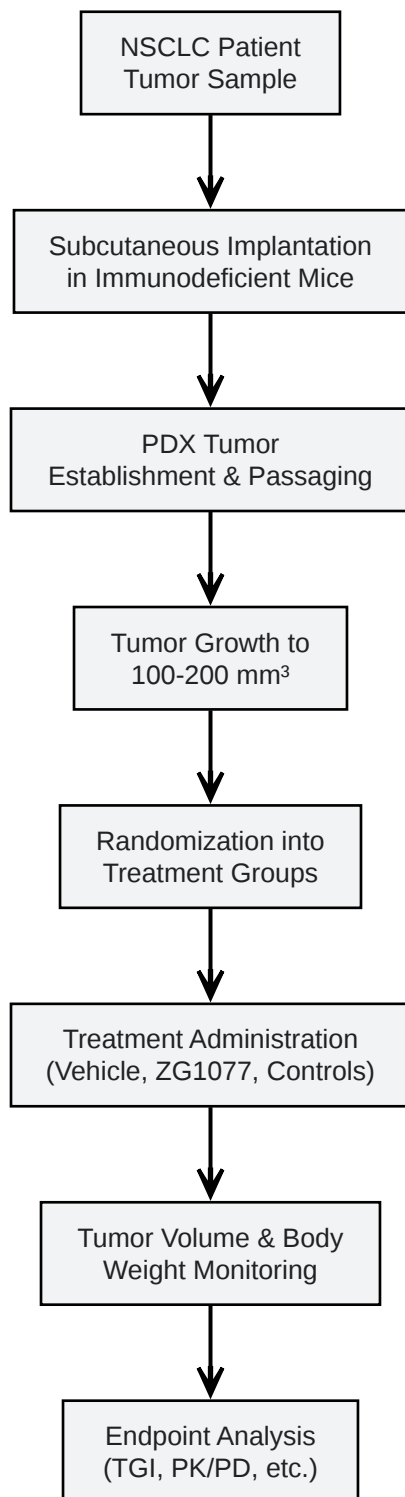
Signaling Pathway of KRAS G12C and Inhibition by ZG1077



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Caption: KRAS G12C signaling pathway and the mechanism of inhibition by **ZG1077**.

Experimental Workflow for ZG1077 Efficacy Testing in NSCLC PDX Models



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References

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